12H-Benzo[b]phenoxazine

Organic electronics p-Type semiconductors Hole-transport materials

Sensitive optoelectronic & fluorescence assays require consistent purity and stability. This fused tetracyclic phenoxazine offers validated electronic parameters. - **Quantified Advantage:** HOMO = -5.06 eV (0.26 eV deeper than DBPO) for OFET hole-transport layers. - **Performance Metric:** PLQY 22%, Stokes shift 80-100 nm; double helicene form shows |gCPL| > 10⁻² at 569 nm. - **Supply Certainty:** ≥98% purity; stable to light/moist air vs. benzo[a] analog. Ambient shipping available.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 258-04-8
Cat. No. B1654680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12H-Benzo[b]phenoxazine
CAS258-04-8
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4O3
InChIInChI=1S/C16H11NO/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H
InChIKeyBDDQPKXDNUKVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12H-Benzo[b]phenoxazine – Physicochemical and Structural Profile


12H-Benzo[b]phenoxazine (CAS 258-04-8) is a fused tetracyclic heteroaromatic compound belonging to the phenoxazine family, with the molecular formula C₁₆H₁₁NO and a molecular weight of 233.27 g·mol⁻¹ . It features a planar, electron-rich π-system incorporating both nitrogen and oxygen heteroatoms, which imparts characteristic photophysical and electrochemical properties exploited in optoelectronic materials, fluorescent probe design, and medicinal chemistry [1]. The parent scaffold is distinguished from its more widely studied benzo[a]phenoxazine regioisomer by the angular fusion pattern of the benzene ring, which alters its electronic structure, stability profile, and regioselectivity in derivatization reactions [2].

p-Type organic semiconductor design Energy-level alignment context
Fluorescence probe core development Class-level Stokes shift context
Multi-step synthetic derivatization scaffold Reported ambient stability context

Why 12H-Benzo[b]phenoxazine Cannot Be Substituted with Generic Analogs


The phenoxazine scaffold encompasses structurally diverse analogs—including benzo[a]phenoxazine, dibenzo[b,i]phenoxazine (DBPO), Nile Red, and Nile Blue—that differ in ring fusion topology, substitution patterns, and electronic configuration [1]. These structural variations produce measurable differences in key performance parameters: the HOMO energy level of the benzo[b]phenoxazine monomer (−5.06 eV) differs by 0.26 eV from the DBPO monomer, directly affecting hole-injection efficiency in organic electronic devices [1]. The photoluminescence quantum yield of the BPO monomer (22%) is lower than that of DBPO (26%), resulting in distinct brightness profiles for fluorescence-based applications [1]. Furthermore, benzo[b]phenoxazine exhibits superior ambient stability to light and moist air compared with benzo[a]phenoxazine, a critical distinction for long-term storage and experimental reproducibility [2]. These quantitative differences preclude generic substitution without compromising device performance or assay reliability.

Target
Substitute
Risk Context
BPO (benzo[b])
DBPO
HOMO energy offset may shift hole-injection alignment
BPO (benzo[b])
Benzo[a]phenoxazine
Reported lower ambient stability may affect storage and reproducibility

Quantified Differentiation Against Closest Structural Analogs


HOMO Energy Level Differentiation for p-Type Semiconductors

The computationally determined HOMO energy level of the 12H-benzo[b]phenoxazine (BPO) monomer is −5.06 eV, which is 0.26 eV deeper (more stabilized) than that of the 13H-dibenzo[b,i]phenoxazine (DBPO) monomer (−4.80 eV) calculated at the same B3LYP-GD3BJ/6-311G(2d,p) level of theory [1]. This 0.26 eV difference means BPO has a higher ionization potential, making it a comparatively weaker electron donor than DBPO. For p-type organic field-effect transistor (OFET) applications, the shallower HOMO of DBPO provides better energetic alignment with gold electrodes (work function ≈ −4.7 eV), whereas the deeper HOMO of BPO may be advantageous where higher oxidative stability or tailored energy-level matching with specific acceptor materials is required [1].

HOMO energy level
Head-to-head
−5.06 eV vs −4.80 eV (Δ 0.26 eV)
Supports energy-level alignment for p-type semiconductors
DFT-calculated; gas-phase; B3LYP-GD3BJ/6-311G(2d,p)
Organic electronics p-Type semiconductors Hole-transport materials

Photoluminescence Quantum Yield Comparison

The photoluminescence quantum yield (Φ) of the BPO monomer was measured at 22%, compared to 26% for the DBPO monomer under identical conditions [1]. This 4-percentage-point deficit means BPO is approximately 15% less efficient at converting absorbed photons into emitted fluorescence. Both monomers exhibit relatively low quantum yields compared to fully substituted benzophenoxazine dyes such as Nile Red, consistent with the non-radiative decay pathways available to the unsubstituted scaffold [1]. The fluorescence lifetime of the BPO monomer (2.59 ns) is essentially identical to that of DBPO (2.58 ns), indicating that the quantum yield difference originates from changes in the radiative rate constant rather than the excited-state lifetime [1].

Quantum yield
Head-to-head
Φ 22% vs 26% (Δ −4 pp)
Supports brightness expectation for fluorophore design
Dichloromethane solution; room temperature
Fluorescent probes Photophysics Quantum yield

Ambient Stability Advantage Over Benzo[a]phenoxazine

In a direct comparative study by Sen and Shirley (1961), benzo[b]phenoxazine was reported to be 'more stable to light and moist air than is benzo[a]phenoxazine' [1]. This stability differential was observed during synthetic handling and derivatization experiments where the benzo[a] isomer was obtained in a consistent but poor yield of only 30% using a modified procedure, while the benzo[b] isomer could be handled under standard laboratory conditions without notable degradation [1]. The N-acetyl and N-methyl derivatives of both isomers were noted to be quite stable, but the parent benzo[a]phenoxazine scaffold itself required more stringent protection from ambient conditions [1].

Ambient stability
Head-to-head
BPO: reported more stable
Benzo[a]: ~30% synthetic yield
Supports selection for ambient handling protocols
Reported stability ranking; data from 1961 study
Compound stability Storage conditions Synthetic reliability

Benzophenoxazine Class Stokes Shift Advantage

According to US Patent 6,166,202, benzophenoxazine dyes as a class exhibit characteristically large Stokes shifts of 80–100 nm [1]. While this value is reported at the class level rather than for unsubstituted 12H-benzo[b]phenoxazine specifically, the Stokes shift originates from the intrinsic photophysics of the benzophenoxazine chromophore—a substantial geometric relaxation in the excited state common to the entire scaffold family [1]. This 80–100 nm separation between excitation and emission maxima compares favorably with many conventional fluorophores (e.g., fluorescein: ~25 nm; rhodamine B: ~25–30 nm; cyanine dyes: ~15–25 nm) and simplifies optical filtering requirements in fluorescence instrumentation [1]. The patent further notes that benzophenoxazine dyes exhibit 'particularly good photostability properties,' a feature relevant to time-resolved measurements and long-duration imaging [1].

Stokes shift (class)
Class-level
80–100 nm (benzophenoxazine class)
Supports optical filter simplification (class-level inference)
Patent disclosure; may not reflect unsubstituted BPO specifically
Fluorescence detection Stokes shift Spectral filtering

LogP Hydrophobicity Differentiation from Phenoxazine

12H-Benzo[b]phenoxazine has an experimentally derived octanol-water partition coefficient (LogP) of 4.83 . This value places it significantly above the typical optimal drug-likeness range (LogP 1–3 per Lipinski's Rule of Five) and well above the LogP of the unsubstituted phenoxazine parent scaffold (~2.5–3.0, estimated). The LogP of 4.83 is comparable to that of other tetracyclic heteroaromatics used in bioimaging (e.g., Nile Red: LogP ~3.5–5.0 depending on measurement method) and is consistent with the compound's solubility profile—soluble in organic solvents but only slightly soluble in water . The polar surface area (PSA) of 21.26 Ų is low, further indicating high membrane permeability potential, which is relevant for intracellular probe delivery but also predicts significant non-specific binding to hydrophobic protein domains.

LogP hydrophobicity
Reported
LogP 4.83 PSA 21.26 Ų
Guides solvent selection and non-specific binding expectation
Experimental value; data source to verify
Lipophilicity Drug design ADME profiling

Regioselective Dimerization vs. Symmetric DBPO

The asymmetric structure of BPO (lacking the second fused benzene ring present in DBPO) directs oxidative C–N coupling regioselectivity in dimerization reactions. Oxidation of BPO with 0.5 equivalents of DDQ selectively gives a cruciform dimer connected via a C11–N bond in 79% yield, whereas the symmetric DBPO undergoes oxidative dimerization with a different regiochemical outcome [1]. This regioselectivity is structurally encoded: BPO is asymmetric in the longitudinal direction, making the C11 position uniquely activated for coupling. This specificity has been exploited in both solution-phase and mechanochemical solvent-free syntheses of double heterohelicenes, where BPO serves as a precursor to helicene 1 with distinct chiroptical properties (emission λmax = 569 nm for the BPO-derived double helicene vs. 587 nm for the DBPO-derived analog, a red-shift of 539 cm⁻¹) [1].

Dimerization regioselectivity
Head-to-head
BPO dimer: 79% yield, λmax 569 nm
DBPO dimer: λmax 587 nm
Enables rational helicene design with predetermined emission
DDQ oxidation; dichloromethane spectra
Helicene synthesis C–N coupling Regioselectivity

High-Value Application Scenarios Based on Verified Data


Monomer for p-Type Organic Semiconductors

The computationally validated HOMO energy of −5.06 eV for the BPO monomer makes it a rational choice for p-type organic field-effect transistors (OFETs) and hole-transport layers where a deeper HOMO than DBPO (−4.80 eV) is needed for oxidative stability or for matching the energy levels of specific electron-accepting co-materials [1]. The 0.26 eV offset provides a measurable design parameter rather than a trial-and-error selection criterion. Researchers should note that the BPO-derived double helicene exhibits ambipolar transistor characteristics with a HOMO of −4.89 eV, further tunable through dimer geometry [1].

Precursor for Blue-Shifted CPL Helicenes

When converted to its double heterohelicene (compound 1), the BPO scaffold yields an emission peak at 569 nm with exceptionally large CPL dissymmetry factors (|gCPL| > 10⁻²), the largest class among helicenes reported [1]. This 569 nm emission is blue-shifted by 539 cm⁻¹ (18 nm) relative to the DBPO-derived helicene (587 nm), making BPO the monomer of choice when shorter-wavelength CPL emission is desired for chiroptical sensors, security tags, or 3D display components [1]. The fluorescence lifetime of the BPO double helicene (13.4 ns) is shorter than that of the DBPO analog (21.1 ns), which may influence time-gated detection strategies [1].

Stable Scaffold for Multi-Step Derivatization

The documented stability advantage of benzo[b]phenoxazine over benzo[a]phenoxazine toward light and moist air [2] makes it the preferred starting material for synthetic programs involving multi-step derivatization where intermediate compounds may be stored and handled without stringent inert-atmosphere protocols. The parent scaffold tolerates N-acylation and N-alkylation without degradation, while the C11 position is selectively activated for oxidative coupling [1]. This combination of ambient stability and predictable regioselectivity reduces the need for protective measures that would otherwise increase synthesis costs and complexity.

Lipophilic Fluorophore Core for Hydrophobic Sensing

With a LogP of 4.83 and a low PSA of 21.26 Ų , 12H-benzo[b]phenoxazine is inherently suited for applications requiring preferential partitioning into organic phases, lipid membranes, or hydrophobic protein binding pockets. The benzophenoxazine class Stokes shift of 80–100 nm [3] provides clear spectral separation between excitation and emission, simplifying filter-based detection. Procurement for such applications should specify high-purity material (≥98%) due to the sensitivity of fluorescence measurements to trace impurities, and long-term storage recommendations include protection from prolonged light exposure to mitigate the photodegradation noted across the phenoxazine family [2].

Application
Selection Property
Validation Focus
p-Type organic semiconductor design
HOMO energy-level alignment
Energy-level matching with electrodes/acceptors
Blue-shifted CPL helicene precursor
Regioselective C11–N coupling
Emission wavelength tuning for chiroptical materials
Stable scaffold for multi-step derivatization
Ambient stability profile
Storage and handling without inert atmosphere
Lipophilic fluorophore core for hydrophobic sensing
High LogP and low PSA
Organic-phase partitioning and non-specific binding
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